Cytidine-5'-triphosphoric acid sodium salt

Description

Fundamental Role as a Pyrimidine (B1678525) Nucleoside Triphosphate

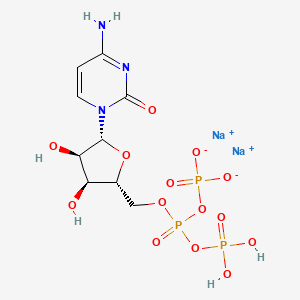

Cytidine-5'-triphosphoric acid (CTP) is classified as a pyrimidine nucleoside triphosphate. caymanchem.comnih.govwikipedia.org Its molecular structure consists of three key components: a pyrimidine base (cytosine), a five-carbon ribose sugar, and three phosphate (B84403) groups linked to the 5' carbon of the ribose. wikipedia.orgpatsnap.com Much like its well-known counterpart, adenosine (B11128) triphosphate (ATP), CTP is a high-energy molecule. wikipedia.org The energy stored in the bonds connecting its phosphate groups is crucial for driving various biochemical reactions. patsnap.com

CTP is one of the four essential building blocks required for the synthesis of ribonucleic acid (RNA). nih.govpatsnap.comchemimpex.com During the process of transcription, the enzyme RNA polymerase incorporates CTP into a growing RNA strand, following the blueprint of a DNA template. patsnap.com This fundamental role places CTP at the very heart of gene expression.

The chemical properties of Cytidine-5'-triphosphoric acid disodium (B8443419) salt are summarized below.

| Property | Value |

| Synonyms | CTP, 5'-CTP · 2Na, Cytidine-5'-triphosphoric acid disodium salt chemimpex.com |

| Molecular Formula | C₉H₁₄N₃Na₂O₁₄P₃ chemimpex.comcymitquimica.com |

| Molecular Weight | 527.15 g/mol chemimpex.com |

| Appearance | White powder chemimpex.com |

| Purity | ≥ 95% (HPLC) chemimpex.com |

| Storage | -20 °C chemimpex.comsigmaaldrich.com |

Pivotal Involvement in Essential Cellular Processes and Metabolism

Beyond its role as a monomer for RNA, CTP is a critical coenzyme and substrate in a multitude of essential metabolic pathways. wikipedia.orgchemicalbook.com Its involvement is central to the synthesis of complex molecules vital for cellular structure and signaling.

Phospholipid Biosynthesis: CTP is indispensable for the creation of phospholipids, the primary components of all cell membranes. nih.govpatsnap.com It is a key substrate in the synthesis of phosphatidylcholine, where it reacts with phosphocholine (B91661) in a reaction catalyzed by CTP:phosphocholine cytidylyltransferase to form CDP-choline. caymanchem.comglpbio.com This step is rate-limiting in phosphatidylcholine synthesis. caymanchem.com CTP is also a precursor for the synthesis of other important membrane lipids, including phosphatidylglycerol, phosphatidylinositol, and cardiolipin. medchemexpress.commedchemexpress.com Furthermore, it is involved in the formation of cytidine (B196190) diphosphate-diacylglycerol (CDP-DAG), a critical intermediate in the biosynthesis of various phospholipids. patsnap.com

Protein and Lipid Glycosylation: CTP plays a crucial role in glycosylation, the process of attaching sugar chains (glycans) to proteins and lipids. It is required for the synthesis of CMP-N-acetylneuraminic acid, an activated form of sialic acid. caymanchem.comnih.govglpbio.com This activated sugar is then transferred to glycoproteins and glycolipids, a process essential for cell-cell recognition, signaling, and immune responses. patsnap.com

Metabolic Regulation: CTP functions as an allosteric inhibitor, providing feedback regulation in metabolic pathways. wikipedia.org Notably, it inhibits the enzyme aspartate carbamoyltransferase, which catalyzes an early step in the de novo biosynthesis of pyrimidines. wikipedia.orgmedchemexpress.commedchemexpress.com This regulation helps to maintain a balanced pool of nucleotides within the cell.

CTP Synthesis: The cell produces CTP through two main routes: the de novo pathway and the salvage pathway. nih.gov In the de novo pathway, the enzyme CTP synthase catalyzes the final, rate-limiting step, converting uridine (B1682114) triphosphate (UTP) to CTP. nih.govmedchemexpress.comselleckchem.com This process is tightly regulated to ensure cellular levels of CTP, which are the lowest among all nucleotides, are precisely maintained. nih.gov

The diverse functions of CTP underscore its importance in maintaining cellular homeostasis, proliferation, and function. nih.gov

| Cellular Process | Role of CTP | Key Enzymes Involved |

| RNA Synthesis | Building block for RNA strands patsnap.com | RNA Polymerase patsnap.com |

| Phospholipid Synthesis | Activation of precursors for membrane lipids caymanchem.compatsnap.com | CTP:phosphocholine cytidylyltransferase, CTP:phosphatidate cytidylyltransferase caymanchem.compatsnap.com |

| Protein Sialylation | Formation of an activated sialic acid donor caymanchem.comnih.gov | N-acylneuraminate cytidylyltransferase, CMP-Neu5Ac synthetase caymanchem.compatsnap.com |

| Pyrimidine Metabolism | Allosteric inhibitor in the biosynthesis pathway wikipedia.orgmedchemexpress.com | Aspartate Carbamoyltransferase wikipedia.orgmedchemexpress.com |

| De Novo Synthesis | Product of the final synthesis step from UTP nih.gov | CTP Synthase nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-29(22,25-27(16,17)18)26-28(19,20)21;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)(H2,19,20,21);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYJLRIYZWQWPE-WFIJOQBCSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(OP(=O)(O)O)OP(=O)([O-])[O-])O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(OP(=O)(O)O)OP(=O)([O-])[O-])O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3Na2O14P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Roles and Biological Functions of Cytidine 5 Triphosphate

Nucleic Acid Synthesis

CTP is an indispensable building block for the synthesis of ribonucleic acid (RNA) and a precursor for a key component of deoxyribonucleic acid (DNA). Its availability, regulated by the enzyme CTP synthetase, directly impacts the rates of both RNA and DNA synthesis. nih.gov

Substrate for RNA Polymerase in Transcription

The transcription of genetic information from DNA to RNA is a foundational process in gene expression, catalyzed by the enzyme RNA polymerase. This enzyme recognizes four primary substrates: adenosine (B11128) triphosphate (ATP), guanosine triphosphate (GTP), uridine (B1682114) triphosphate (UTP), and CTP. researchgate.net During transcription, as the RNA polymerase traverses the DNA template, it incorporates CTP into the elongating RNA strand whenever it encounters a complementary guanine (G) base. youtube.com This enzymatic reaction involves the formation of a phosphodiester bond, a process powered by the cleavage and release of pyrophosphate from the CTP molecule. youtube.com CTP's role as a direct substrate is therefore absolute for the faithful transcription of genetic code into functional RNA molecules. mdpi.comnih.gov

Contribution to Messenger RNA (mRNA), Transfer RNA (tRNA), and Ribosomal RNA (rRNA) Synthesis

The three major classes of RNA—mRNA, tRNA, and rRNA—are all synthesized through transcription and are vital for the translation of genetic information into proteins. CTP is an integral component for the synthesis of all three. nih.govnih.gov

Messenger RNA (mRNA) carries the genetic code from DNA to the ribosome, serving as the template for protein synthesis.

Ribosomal RNA (rRNA) is a structural and catalytic component of ribosomes, the cellular machinery responsible for protein synthesis. wikipedia.org

Transfer RNA (tRNA) acts as an adaptor molecule, matching specific codons on the mRNA template to their corresponding amino acids. wikipedia.org

The production of these RNA molecules begins with the transcription of their respective genes, a process that fundamentally requires CTP as one of the four essential ribonucleoside triphosphates. nih.govbaseclick.eu

Role in Deoxyribonucleic Acid (DNA) Synthesis as a Precursor

While CTP in its ribonucleotide form is a component of RNA, it also serves as a critical precursor for the synthesis of DNA. youtube.com DNA is built from deoxyribonucleotides, which differ from ribonucleotides in the sugar component (deoxyribose instead of ribose). For CTP to be utilized in DNA synthesis, it must first be converted to its deoxy-form, deoxycytidine triphosphate (dCTP). mdpi.com

This conversion is catalyzed by the enzyme ribonucleotide reductase (RNR), which removes the 2'-hydroxyl group from the ribose sugar of ribonucleoside diphosphates (like CDP). youtube.com Following this reduction to dCDP, the molecule is then phosphorylated to dCTP, the form that can be incorporated into a growing DNA strand by DNA polymerase during replication and repair. biorxiv.orgfda.gov Therefore, the cellular pool of CTP is a direct antecedent to the dCTP required for the maintenance and propagation of the genome. youtube.com

| Step | Molecule | Enzyme | Function |

|---|---|---|---|

| 1 | Cytidine-5'-triphosphate (CTP) | (Various phosphatases) | Dephosphorylation to Cytidine-5'-diphosphate (CDP). |

| 2 | Cytidine-5'-diphosphate (CDP) | Ribonucleotide Reductase (RNR) | Reduction of the ribose sugar to deoxyribose, forming deoxycytidine diphosphate (dCDP). youtube.com |

| 3 | Deoxycytidine diphosphate (dCDP) | Nucleoside Diphosphate Kinase | Phosphorylation to deoxycytidine triphosphate (dCTP). |

| 4 | Deoxycytidine triphosphate (dCTP) | DNA Polymerase | Incorporation into the growing DNA strand during replication and repair. biorxiv.org |

Essential for tRNA Maturation (CCA End Addition)

Beyond its role as a building block during transcription, CTP is also vital for the post-transcriptional processing and maturation of tRNA molecules. A crucial step in ensuring the functionality of most tRNAs is the addition of a conserved CCA sequence (cytosine-cytosine-adenosine) to their 3' end. youtube.com This CCA terminus is the site where amino acids are attached, making it indispensable for the tRNA's role in protein synthesis.

This essential sequence is added or repaired by a specialized enzyme known as ATP(CTP):tRNA nucleotidyltransferase, or CCA-adding enzyme. youtube.com This enzyme catalyzes the stepwise addition of nucleotides, using CTP for the first two cytosine additions (C74 and C75) and ATP for the final adenosine addition (A76), without relying on a nucleic acid template. This function underscores CTP's role not just in the initial synthesis of RNA but also in its critical maturation and quality control processes. youtube.com

Phospholipid Biosynthesis and Membrane Formation

CTP plays a central and energetic role in the synthesis of phospholipids, the primary structural components of all cellular and organellar membranes. youtube.com This function is distinct from its role in nucleic acid synthesis but is equally fundamental to cellular integrity and function.

Precursor for Membrane Phospholipids

CTP is the direct precursor for activated, energy-rich intermediates required for the synthesis of all major membrane phospholipids. youtube.com In pathways like the Kennedy pathway, CTP is utilized to activate either the lipid backbone or the head group for subsequent reactions. CTP reacts with phosphatidic acid to form cytidine (B196190) diphosphate-diacylglycerol (CDP-diacylglycerol), a key intermediate. youtube.comyoutube.com

Alternatively, CTP can react with phosphocholine (B91661) or phosphoethanolamine to form CDP-choline and CDP-ethanolamine, respectively. youtube.com These activated head groups can then be transferred to diacylglycerol to form major phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE). The central role of CTP in these pathways highlights its importance in maintaining the structure and function of cellular membranes. mdpi.comyoutube.com

| CTP-Derived Intermediate | Phospholipids Synthesized | Reference |

|---|---|---|

| CDP-diacylglycerol | Phosphatidylserine, Phosphatidylethanolamine, Phosphatidylcholine, Phosphatidylglycerol, Cardiolipin, Phosphatidylinositol | youtube.com |

| CDP-choline | Phosphatidylcholine | youtube.com |

| CDP-ethanolamine | Phosphatidylethanolamine | youtube.com |

Involvement in the Kennedy Pathway (CDP-choline and CDP-ethanolamine branches)

Cytidine-5'-triphosphate (CTP) is a crucial high-energy molecule essential for the de novo synthesis of two of the most abundant phospholipids in mammalian cell membranes: phosphatidylcholine (PC) and phosphatidylethanolamine (PE). nih.gov This synthesis occurs primarily through the Kennedy pathway, which consists of two parallel branches: the CDP-choline branch for PC synthesis and the CDP-ethanolamine branch for PE synthesis. nih.govwikipedia.org CTP acts as the energy carrier in the rate-limiting steps of both branches. researchgate.net

In the CDP-choline pathway, the enzyme CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction between CTP and phosphocholine to produce cytidine diphosphate-choline (CDP-choline) and pyrophosphate. nih.govwikipedia.orgnih.govnih.gov This step is considered the main regulatory point for PC synthesis. nih.gov Subsequently, the activated choline headgroup from CDP-choline is transferred to a diacylglycerol (DAG) backbone by cholinephosphotransferase, forming PC. wikipedia.orgnih.gov

Similarly, the CDP-ethanolamine branch synthesizes PE. nih.gov The enzyme CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) uses CTP and phosphoethanolamine to generate cytidine diphosphate-ethanolamine (CDP-ethanolamine). nih.govresearchgate.net This activated ethanolamine headgroup is then transferred to DAG by choline/ethanolamine phosphotransferase (CEPT) to produce PE. nih.govwikipedia.orgresearchgate.net The Kennedy pathway is the sole route for de novo PE synthesis. researchgate.net

The enzymes involved in these pathways are encoded by multiple genes, with some isoforms having ubiquitous expression while others are more tissue-specific, highlighting the specialized roles of these synthesis routes in different physiological contexts. nih.gov

| Pathway Branch | Key Enzyme | CTP-Dependent Reaction | Product | Final Phospholipid |

| CDP-choline | CTP:phosphocholine cytidylyltransferase (CCT) | CTP + Phosphocholine → CDP-choline + PPi | CDP-choline | Phosphatidylcholine (PC) |

| CDP-ethanolamine | CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) | CTP + Phosphoethanolamine → CDP-ethanolamine + PPi | CDP-ethanolamine | Phosphatidylethanolamine (PE) |

Formation of Cytidine Diphosphate-Diacylglycerol (CDP-DAG)

Beyond the Kennedy pathway, CTP is a direct precursor for another critical liponucleotide, cytidine diphosphate-diacylglycerol (CDP-DAG). nih.govnih.gov CDP-DAG is a central intermediate in the synthesis of several important phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL). nih.govplos.orgnih.gov

The formation of CDP-DAG is catalyzed by the enzyme CDP-DAG synthase (CDS), which is an integral membrane protein. nih.govnih.gov This enzyme facilitates the reaction between CTP and phosphatidic acid (PA), transferring a cytidine monophosphate (CMP) group from CTP to the phosphate (B84403) group of PA and releasing pyrophosphate. nih.govnih.gov This reaction is a rate-limiting step for the synthesis of PI. nih.gov In mammals, two CDS genes, CDS1 and CDS2, encode enzymes that are localized to the endoplasmic reticulum (ER). nih.gov

The synthesis of CDP-DAG represents a key metabolic branch point. It diverts phosphatidic acid away from the synthesis of triacylglycerol (TAG) and towards the production of PI and PG. plos.org While PC and PE synthesis via the Kennedy pathway occurs on the ER and Golgi, the synthesis of CL from CDP-DAG is restricted to the mitochondria. nih.gov

Influence on Cellular Membrane Structure and Function

Through its indispensable role in synthesizing the primary building blocks of membranes, CTP profoundly influences the structure and function of cellular membranes. The phospholipids generated via CTP-dependent pathways, such as PC, PE, and PI, are major constituents of the lipid bilayer, accounting for a significant portion of the total phospholipid content. nih.gov

The relative abundance of these phospholipids is critical for maintaining essential membrane properties. For instance, the balance between PC and PE affects membrane fluidity and curvature. lipotype.comnih.govresearchgate.net PC is a cylindrical-shaped lipid that tends to form flat bilayers, while PE has a smaller headgroup, creating a conical shape that can induce membrane curvature, which is important for processes like membrane fusion and fission. researchgate.net Alterations in the PE:PC ratio can impact membrane fluidity and are associated with pathological conditions. nih.gov

Furthermore, the synthesis of phosphatidylinositol from the CTP-derived precursor CDP-DAG is vital for cell signaling. nih.govnih.gov Phosphorylated derivatives of PI, known as phosphoinositides, are key signaling molecules involved in regulating membrane traffic, the actin cytoskeleton, and numerous signal transduction cascades. nih.gov Therefore, the availability of CTP directly impacts the cell's ability to construct and maintain functional membranes and execute critical signaling events.

Regulation of Mitochondrial Phospholipid Composition

CTP is also fundamental to the unique lipid composition of mitochondria, particularly through the synthesis of cardiolipin (CL). nih.govnih.gov Cardiolipin is the signature phospholipid of the inner mitochondrial membrane and is essential for mitochondrial structure and function. nih.govnih.gov It plays a crucial role in maintaining cristae morphology, organizing the protein supercomplexes of the electron transport chain, and participating in mitochondrial fission and fusion. nih.gov

The synthesis of cardiolipin begins with the formation of CDP-DAG from CTP and phosphatidic acid. nih.gov In the mitochondria, a specific CDP-DAG synthase, TAMM41, a peripheral membrane protein, catalyzes this reaction. nih.govnih.gov The resulting CDP-DAG is then converted through a series of steps into phosphatidylglycerol and ultimately to cardiolipin. The localization of this pathway within the mitochondria ensures a dedicated supply of this critical phospholipid for maintaining mitochondrial integrity and bioenergetic function.

Protein Glycosylation and Sialic Acid Synthesis

Involvement in Protein Glycosylation via Dolichol-Phosphate Formation

CTP plays a vital role in the initial stages of N-linked protein glycosylation, a critical modification process for many proteins that occurs in the endoplasmic reticulum. columbia.edunih.gov This process begins with the assembly of a precursor oligosaccharide on a lipid carrier molecule called dolichol phosphate. columbia.edu

The formation of this essential lipid carrier is dependent on CTP. columbia.edunih.gov The enzyme dolichol kinase utilizes CTP as a phosphate donor to phosphorylate dolichol, forming dolichol phosphate (Dol-P). columbia.edunih.gov This CTP-dependent phosphorylation is a rate-limiting factor in the synthesis of the lipid-linked oligosaccharide precursor. nih.gov Once formed, dolichol phosphate acts as the foundation upon which a branched oligosaccharide, composed of N-acetylglucosamine, mannose, and glucose, is built. This entire oligosaccharide structure is then transferred en bloc to specific asparagine residues on newly synthesized polypeptides entering the ER. columbia.edu

| Process | Key Enzyme | CTP-Dependent Reaction | Product | Biological Function |

| N-linked Glycosylation | Dolichol Kinase | CTP + Dolichol → Dolichol-Phosphate + CDP | Dolichol-Phosphate | Lipid carrier for precursor oligosaccharide synthesis |

Activation of N-Acetylmannosamine (ManNAc) to CMP-N-acetylneuraminic Acid (CMP-Neu5Ac)

CTP is essential for the synthesis of sialic acids, which are negatively charged nine-carbon sugars typically found at the outermost ends of glycan chains on glycoproteins and glycolipids. researchgate.net These terminal sialic acid residues are crucial for a wide range of biological recognition events. harvard.edu

Before sialic acid can be attached to a glycan chain by sialyltransferases, it must first be activated into a high-energy sugar nucleotide donor. nih.gov This activated form is cytidine 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac). harvard.edunih.gov The synthesis of CMP-Neu5Ac is catalyzed by the enzyme CMP-Neu5Ac synthetase. harvard.edunih.gov This enzyme facilitates the reaction between CTP and N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid, to produce CMP-Neu5Ac and pyrophosphate. nih.govreactome.org This activation step, which occurs in the nucleus, is indispensable for all sialylation reactions within the cell. jci.org

CMP-Neu5Ac as a Donor Substrate for Sialic Acid Residues

Cytidine-5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), an activated form of N-acetylneuraminic acid (Neu5Ac), is the exclusive donor substrate for all sialyltransferases in mammals. These enzymes catalyze the transfer of sialic acid to the terminal positions of glycan chains on glycoproteins and glycolipids, a process known as sialylation. This terminal modification of glycoconjugates is critical for a wide array of biological processes.

Sialyltransferases are a family of enzymes that, based on their sequence homology, are classified into different glycosyltransferase families. They facilitate the transfer of a sialic acid residue from CMP-Neu5Ac to various acceptor substrates, typically the terminal galactose (Gal), N-acetylgalactosamine (GalNAc), or another sialic acid (Sia) residue on a growing glycan chain. nih.gov The reaction proceeds with a net inversion of the anomeric stereochemistry of the sugar. oup.com The synthesis of CMP-Neu5Ac itself is a key step, occurring in the nucleus where CMP-sialic acid synthase (CMAS) links sialic acid to cytidine-5'-monophosphate (CMP). This activated sugar is then transported to the Golgi apparatus, the site of sialylation. researchgate.net

The functional consequences of sialylation are vast and significant. The terminal placement and negative charge of sialic acids influence the conformation, stability, and function of the molecules to which they are attached. nih.govoup.com Sialylation plays a crucial role in cell-cell interactions, including adhesion and signaling. oup.comnih.gov For instance, sialylated glycans can act as ligands for specific glycan-binding proteins like selectins and siglecs, mediating interactions between cells of the vascular and immune systems. nih.govscilit.com This recognition is vital for processes such as immune cell trafficking and modulating immune responses. nih.gov

Furthermore, the sialylation status of proteins can impact their function directly. In the case of voltage-gated ion channels, the addition of sialic acid can alter their activation and inactivation kinetics, thereby affecting cellular excitability. nih.gov Aberrant sialylation, often resulting from altered sialyltransferase activity, is associated with various pathological conditions, including cancer and congenital disorders of glycosylation. nih.govnih.gov In cancer, for example, hypersialylation can promote tumor progression and metastasis. nih.govacs.org

Table 1: Key Enzymes in Sialylation

| Enzyme | Function | Location |

|---|---|---|

| CMP-sialic acid synthase (CMAS) | Activates sialic acid by linking it to CMP | Nucleus |

| Sialyltransferases (STs) | Transfer sialic acid from CMP-Neu5Ac to glycans | Golgi apparatus |

| Neuraminidases (NEUs) | Cleave sialic acid residues from glycoconjugates | Various cellular locations |

Other Significant Cellular Processes

Role in Cell Signaling Pathways

Cytidine-5'-triphosphate (CTP) plays a fundamental role in cellular signaling, primarily through its essential contribution to the synthesis of phospholipids, the core components of all cellular membranes. nih.govnih.gov CTP is a direct precursor for the activated intermediates CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine, which are critical for the synthesis of major membrane phospholipids such as phosphatidylcholine (PC), phosphatidylethanolamine (PE), phosphatidylserine (PS), and phosphatidylinositol (PI). nih.govwikipedia.org

The Kennedy pathway, which synthesizes PC and PE, utilizes CTP in the formation of CDP-choline and CDP-ethanolamine. nih.govwikipedia.org Specifically, CTP:phosphocholine cytidylyltransferase (CCT) and CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) catalyze the formation of these activated intermediates. nih.govmolbiolcell.org The availability of CTP can, therefore, directly influence the rate of phospholipid synthesis. Studies in yeast have shown that alterations in CTP levels directly impact the synthesis of these key phospholipids. rutgers.edu

These phospholipids are not merely structural components of membranes; they are also integral to a multitude of cell signaling pathways. They can act as precursors for second messengers, such as diacylglycerol (DAG) and inositol trisphosphate (IP3), which are generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). These second messengers regulate a wide range of cellular processes, including cell growth, proliferation, and differentiation. Furthermore, the lipid composition of membranes, which is dependent on CTP availability for synthesis, can influence the localization and activity of membrane-associated signaling proteins. The phosphorylation of CTP synthetase by protein kinases A and C, which stimulates its activity, suggests a direct link between signal transduction pathways and the regulation of phospholipid biosynthesis. nih.govnih.gov

Coordination of General Cellular Metabolism

CTP stands at a critical juncture of cellular metabolism, linking the synthesis of nucleic acids and phospholipids. youtube.com The enzyme responsible for the de novo synthesis of CTP, CTP synthetase, serves as a key regulatory node in coordinating these fundamental biosynthetic pathways. nih.gov CTP synthetase catalyzes the ATP-dependent amination of uridine-5'-triphosphate (UTP) to form CTP. nih.gov

The regulation of CTP synthetase activity is tightly controlled, ensuring that the cellular pool of CTP is maintained at a level that meets the demands for RNA, DNA, and phospholipid synthesis without wasteful overproduction. libretexts.org One of the primary mechanisms of regulation is feedback inhibition by the end-product, CTP itself. rutgers.edunih.gov This allosteric regulation allows the cell to quickly respond to changes in CTP concentration, modulating the synthetic rate accordingly. nih.gov

In addition to feedback inhibition, the activity of CTP synthetase is also modulated by post-translational modifications, such as phosphorylation. nih.govnih.gov This provides a mechanism for integrating signals from various cellular pathways to control CTP production. For example, the stimulation of CTP synthetase by protein kinases suggests that its activity can be upregulated in response to growth signals, thereby coordinating the increased demand for membrane and nucleic acid synthesis required for cell proliferation. nih.gov In some organisms, CTP synthetase can form filamentous structures, which are thought to represent an inactive state of the enzyme, providing another layer of regulation. nih.gov Through these intricate regulatory mechanisms, the cell can coordinate the flux of metabolites into the essential pathways of gene expression (via RNA synthesis), genome replication (via DNA synthesis), and membrane biogenesis (via phospholipid synthesis). youtube.com

Participation in Chromosome Segregation (e.g., in Bacteria)

In a significant number of bacterial species, the faithful segregation of newly replicated chromosomes into daughter cells is orchestrated by the ParABS system. royalsocietypublishing.org This system consists of three components: the ParA ATPase, the DNA-binding protein ParB, and a centromere-like DNA sequence known as parS. nih.gov Recent research has revealed a critical and previously unexpected role for CTP in the function of this system, specifically as a cofactor for the ParB protein. royalsocietypublishing.org

ParB has been identified as a CTPase, meaning it can bind and hydrolyze CTP. royalsocietypublishing.orgnih.gov The binding of CTP to ParB induces a significant conformational change, causing the N-terminal domains of the ParB dimer to close, forming a clamp-like structure around the DNA. nih.govnih.gov This CTP-bound state is essential for the dynamic behavior of ParB on the chromosome. Initially, ParB binds specifically to the parS site. However, upon binding CTP, ParB is able to disengage from the high-affinity parS site and begin to slide along the adjacent non-specific DNA. nih.govbiorxiv.org This "spreading" of ParB from the parS site is a key step in the formation of the partition complex, a large nucleoprotein structure that is essential for segregation.

The hydrolysis of CTP to CDP and inorganic phosphate is thought to play a role in the recycling of ParB. royalsocietypublishing.orgnih.gov While CTP binding is required for the formation of the sliding clamp, hydrolysis may be necessary for the reopening of the clamp and the release of ParB from the DNA, allowing it to be reused in the segregation process. nih.gov The rate of CTP hydrolysis by ParB is relatively low, suggesting that it may not be the primary driver of ParB translocation but rather a mechanism for resetting the system. royalsocietypublishing.org The interaction between CTP and ParB, therefore, provides a molecular switch that controls the assembly and dynamics of the bacterial partition complex, ensuring the accurate segregation of the genetic material during cell division. biorxiv.orgresearchgate.net

Table 2: Components of the Bacterial ParABS System

| Component | Type | Function |

|---|---|---|

| ParA | ATPase | Motor protein that drives chromosome movement |

| ParB | CTPase / DNA-binding protein | Binds to parS and spreads along DNA, forming the partition complex |

| parS | DNA sequence | Centromere-like site on the chromosome where ParB initially binds |

Regulatory Mechanisms of Ctp and Ctp Synthetase Activity

Allosteric Regulation

Allosteric regulation is a key feature of CTP synthetase, allowing the enzyme to respond rapidly to changes in the levels of substrates, products, and other important effector molecules. This regulation involves both negative feedback from the product, CTP, and positive activation by the purine nucleotide, Guanosine Triphosphate (GTP). This dual control helps to balance the relative amounts of purine and pyrimidine (B1678525) nucleotides within the cell wikipedia.org.

To prevent the overaccumulation of CTP, the enzyme CTP synthetase is subject to negative feedback inhibition by its own product nih.govnature.comnih.gov. This is a fundamental mechanism of metabolic control where high concentrations of CTP signal that the cellular demand has been met, thus reducing the enzyme's activity nih.govnih.gov. This feedback regulation is crucial for determining the intracellular concentration of CTP nih.gov. Studies on mutant mammalian cells with a CTP synthetase refractory to this inhibition showed markedly increased CTP pools, highlighting the physiological importance of this regulatory loop nature.com. While human CTP synthetase 1 (CTPS1) has a single inhibitory CTP binding site, the CTPS2 isoform possesses two, suggesting it may be more sensitive to CTP inhibition life-science-alliance.orglife-science-alliance.org.

The primary mechanism by which CTP exerts its inhibitory effect is through competitive inhibition with the substrate, Uridine-5'-triphosphate (UTP) nih.govnih.govpnas.org. Structural and kinetic studies have revealed that CTP binds to the enzyme at a site that overlaps with the UTP binding site nih.govwikipedia.orgescholarship.org. Specifically, the triphosphate portion of CTP occupies the same subsite as the triphosphate moiety of UTP, while the cytosine ring of CTP binds to a distinct, adjacent pocket nih.govescholarship.org. This binding arrangement explains how CTP can effectively compete with UTP, thereby blocking the initial step of the synthesis reaction nih.govescholarship.org. The comparable inhibition constant (Ki) for CTP and the Michaelis constant (Km) for UTP underscore the effectiveness of this competitive relationship in controlling the upper limit of intracellular CTP levels nih.gov.

The regulation of pyrimidine synthesis occurs at multiple points. Further upstream from CTP synthetase, the enzyme Aspartate Transcarbamoylase (ATCase), which catalyzes an early committed step in the pathway, is also allosterically regulated by CTP. Notably, the inhibition of ATCase is significantly enhanced by the synergistic action of CTP and UTP nih.govnih.govbiorxiv.org. Although UTP on its own has no inhibitory effect, in the presence of CTP, it becomes a potent inhibitor nih.govnih.gov. This synergistic relationship provides a more robust control mechanism, ensuring that the pyrimidine pathway is downregulated only when both the penultimate (UTP) and final (CTP) products have accumulated biorxiv.org. Binding studies have shown that CTP dramatically increases the binding affinity of UTP to the regulatory sites on ATCase, and UTP likewise enhances CTP's affinity, leading to a much stronger inhibitory signal than CTP could achieve alone nih.gov.

Table 1: Effect of CTP and UTP on ATCase Activity This table illustrates the synergistic inhibition of Aspartate Transcarbamoylase (ATCase) by CTP and UTP. S0.5 represents the substrate concentration (aspartate) required for half-maximal enzyme activity.

| Effector(s) Present | Aspartate S0.5 (mM) | Level of Inhibition |

|---|---|---|

| None | 5 | Baseline Activity |

| CTP (saturating) | 11 | Partial Inhibition |

| CTP + UTP (saturating) | 17 | Strong Synergistic Inhibition |

To maintain a balance between the pools of purine and pyrimidine nucleotides, the synthesis of CTP is positively regulated by the purine GTP wikipedia.org. GTP acts as a positive allosteric effector, a feature that is unique to CTP synthetase among glutamine-dependent amidotransferases nih.govmdpi.comnih.gov. This cross-pathway regulation ensures that the production of pyrimidines (CTP) is coordinated with the availability of purines (GTP). The binding of GTP to the enzyme increases the catalytic rate (kcat) of the reaction nih.gov.

CTP synthetase is composed of two main functional domains: a synthetase domain and a glutaminase (GAT) domain nih.govpnas.org. The GAT domain is responsible for hydrolyzing glutamine to produce ammonia, which is then transferred through an internal tunnel to the synthetase domain for the amination of UTP nih.govmdpi.combiorxiv.org. The allosteric activation by GTP is crucial for the efficient functioning of the GAT domain nih.govmdpi.comnih.govdntb.gov.ua. GTP binding induces significant conformational changes in the enzyme, which are thought to promote the hydrolysis of glutamine nih.govnih.gov. Recent studies suggest that GTP binding and its subsequent dissociation (cycling) gates several checkpoints in the catalytic cycle, including the formation of the ammonia tunnel and the stimulation of the glutamine hydrolysis reaction biorxiv.orgbiorxiv.org. By activating the GAT domain, GTP ensures that the production of ammonia is synchronized with the phosphorylation of UTP in the synthetase domain, leading to efficient CTP synthesis nih.govnih.gov.

Table 2: Summary of Allosteric Regulators of CTP Synthetase This table summarizes the key allosteric effectors of CTP Synthetase, their binding sites, and their primary regulatory effects on the enzyme's activity.

| Regulator | Type of Regulation | Mechanism of Action |

|---|---|---|

| CTP (Cytidine-5'-triphosphate) | Negative (Feedback Inhibition) | Competes with UTP at the active site; increases UTP cooperativity. |

| GTP (Guanosine-5'-triphosphate) | Positive (Allosteric Activation) | Binds to an allosteric site on the GAT domain, promoting glutamine hydrolysis and coordinating the two reaction domains. |

Positive Allosteric Activation by Guanosine Triphosphate (GTP)

Role in Balancing Purine and Pyrimidine Nucleotide Pools

The regulation of CTP synthetase is critical for maintaining the appropriate balance between purine and pyrimidine nucleotide pools within the cell. This balance is crucial for the fidelity of DNA and RNA synthesis. nih.govutah.eduvt.edu CTP synthetase catalyzes the final committed step in the de novo synthesis of pyrimidine nucleotides, the conversion of Uridine (B1682114) Triphosphate (UTP) to CTP. wikipedia.org

Guanosine triphosphate (GTP), a purine nucleotide, acts as an allosteric activator of CTPS. wikipedia.orgresearchgate.net This activation by a purine nucleotide provides a mechanism to couple the rates of purine and pyrimidine biosynthesis. When purine levels (specifically GTP) are high, CTPS activity is stimulated, leading to an increased production of the pyrimidine CTP to maintain a balanced ratio of the two nucleotide types. Conversely, the reaction product, CTP, serves as a feedback inhibitor, preventing the overproduction of pyrimidine nucleotides. nih.govnih.gov This reciprocal regulation ensures that the cellular concentrations of purines and pyrimidines are coordinated to meet the demands of nucleic acid synthesis and other metabolic processes.

Coordination of GAT and Synthase Domain Activities

CTP synthetase is a complex enzyme composed of two principal domains: a glutamine amidotransferase (GAT) domain and a synthase domain. wikipedia.orgnih.gov The GAT domain is responsible for hydrolyzing glutamine to produce ammonia. wikipedia.orgnih.govmdpi.com This ammonia is then channeled through the interior of the enzyme to the synthase domain, where it is used to aminate UTP to form CTP. wikipedia.orgnih.govmdpi.com

The coordination between the activities of these two domains is tightly regulated to ensure the efficient and controlled synthesis of CTP. nih.govdntb.gov.ua The allosteric effector GTP plays a crucial role in this coordination. nih.gov Binding of GTP to the GAT domain not only activates glutamine hydrolysis but also induces conformational changes that facilitate the proper formation and maintenance of an intramolecular ammonia tunnel. nih.govmdpi.comnih.govpnas.org This tunnel ensures the efficient transfer of the highly reactive ammonia intermediate from the GAT domain to the synthase domain, preventing its diffusion into the cytoplasm. nih.govnih.govpnas.org The binding of ATP and UTP to the synthase domain also induces conformational changes that bring the two domains closer together, which is necessary for the formation of the ammonia tunnel. nih.gov This intricate interplay ensures that the production of ammonia is coupled to its utilization in the synthase domain, preventing futile cycles of glutamine hydrolysis. nih.govbiorxiv.org

Regulation by Adenosine (B11128) Triphosphate (ATP) and Uridine Triphosphate (UTP)

The activity of CTP synthetase is also directly influenced by the concentrations of its substrates, ATP and UTP. mdpi.com

Induction of Tetramerization from Inactive Dimers

In the absence of its nucleotide substrates, CTP synthetase typically exists as an inactive dimer. researchgate.netnih.gov The binding of ATP and UTP promotes the association of these dimers into a catalytically active tetrameric form. wikipedia.orgresearchgate.netnih.govnih.govmdpi.comresearchgate.net This nucleotide-dependent oligomerization is a critical step in the activation of the enzyme. nih.govmdpi.comresearchgate.net The ATP-binding site and the CTP-binding site are located at the interface of the dimers in the tetrameric structure, explaining why these nucleotides are required for tetramerization. wikipedia.org The product of the reaction, CTP, can also induce tetramerization. mdpi.com However, the CTP-induced tetramer is in an inactive state. researchgate.net

| Oligomeric State | Activators/Inhibitors | Activity Level |

| Dimer | Low ATP and UTP | Inactive |

| Tetramer | High ATP and UTP | Active |

| Tetramer | CTP | Inactive |

Promotion of Positive Cooperative Behavior

The binding of ATP and UTP to CTP synthetase exhibits positive cooperativity. This means that the binding of one substrate molecule to the enzyme increases the affinity of the enzyme for subsequent substrate molecules. This cooperative behavior ensures that the enzyme can respond sensitively to small changes in substrate concentrations, allowing for a rapid increase in CTP production when the cellular demand for nucleotides rises.

Synergistic Inhibitory Effects (e.g., CTP and Adenine with NADH on E. coli CTPS)

The regulation of CTP synthetase is further refined by the synergistic inhibitory effects of various molecules. In Escherichia coli CTP synthetase (EcCTPS), the product CTP acts as a feedback inhibitor. nih.govnih.gov Recent studies have shown that nicotinamide adenine dinucleotide (NADH) also acts as an inhibitor of EcCTPS. nih.govnih.govnih.gov

| Inhibitor Combination | Effect on E. coli CTPS Activity |

| CTP + NADH | Synergistic Inhibition |

| CTP + Adenine | Synergistic Inhibition |

Post-Translational Modifications

Post-translational modifications (PTMs) are covalent changes to proteins that occur after their synthesis and represent another important layer of regulation for CTP synthetase activity. wikipedia.orgyoutube.comnih.gov One of the most significant PTMs for CTP synthetase is phosphorylation. wikipedia.orgnih.govnih.gov

In Saccharomyces cerevisiae, the URA7-encoded CTP synthetase is phosphorylated by both protein kinase A and protein kinase C. nih.gov This phosphorylation has been shown to stimulate CTP synthetase activity. nih.gov Phosphorylation can facilitate the nucleotide-dependent tetramerization of the enzyme, thereby promoting its active state. researchgate.net Conversely, dephosphorylation of the enzyme can prevent this tetramerization and thus inhibit its activity. researchgate.net In humans, phosphorylation of specific serine residues on CTP synthase 1 (hCTPS1) by glycogen synthase kinase 3 (GSK3) and casein kinase 1 has been shown to inhibit its activity. wikipedia.org

These findings indicate that post-translational modifications, particularly phosphorylation, play a crucial role in modulating the structure and function of CTP synthetase in response to various cellular signaling pathways.

Regulation of CTPS Activity by Phosphorylation State

The phosphorylation state of CTP synthetase is a critical determinant of its catalytic output. The effects can be either stimulatory or inhibitory, depending on the specific kinase and the location of the phosphorylation site.

In S. cerevisiae, phosphorylation by PKA at Ser424 stimulates enzyme activity. This modification leads to an increased maximum reaction velocity (Vmax) and a decreased Michaelis constant (Km) for ATP, making the enzyme more efficient. biosyn.com Furthermore, this phosphorylation event reduces the enzyme's sensitivity to feedback inhibition by its product, CTP. biosyn.com Similarly, phosphorylation by PKC at Ser36, Ser354, or S424 stimulates catalytic activity, whereas phosphorylation at Ser330 is inhibitory. molbiolcell.org

Conversely, in humans, phosphorylation generally inhibits CTPS activity. wikipedia.org The phosphorylation of Ser571 on hCTPS1 by GSK3 in response to low serum conditions leads to a decrease in enzyme activity. wikipedia.orgnih.gov This inhibition can be reversed by treatment with a GSK3 inhibitor or by dephosphorylation with an alkaline phosphatase. nih.gov Likewise, the phosphorylation of Ser568 on hCTPS2 by Casein Kinase 1 serves as a major inhibitory modification, significantly reducing the enzyme's activity. nih.gov Mutation of this site (S568A) results in a notable increase in hCTPS2 activity, particularly affecting its glutamine-dependent function. nih.gov

Involvement of Specific Kinases (e.g., Ack kinase in Drosophila)

In the fruit fly Drosophila melanogaster, the non-receptor tyrosine kinase Ack (Activated Cdc42-associated kinase) plays a crucial role in regulating CTP synthetase. embopress.orgfoxchase.org Ack kinase localizes to the CTP synthetase filaments, known as cytoophidia, that form in the germline cells of the ovary during oogenesis. embopress.orgnih.gov

The catalytic activity of Ack is essential for maintaining the normal morphology of these CTPS filaments. embopress.orgfoxchase.org In flies that are deficient in Ack or lack its catalytic activity, the CTPS filament architecture is disrupted. embopress.orgnih.gov This disruption has significant physiological consequences, leading to reduced levels of total RNA, defects in plasma membrane integrity due to impaired phospholipid biosynthesis, and ultimately, reduced fertility. embopress.orgnih.gov These findings indicate that Ack kinase regulates CTP-dependent processes by controlling the structure and, consequently, the function of CTP synthetase assemblies. embopress.orgnih.gov

Filamentation and Cytoophidia Formation

Beyond phosphorylation, a highly conserved regulatory mechanism for CTP synthetase involves its self-assembly into large, filamentous, and often serpentine structures known as cytoophidia. wikipedia.orgspandidos-publications.com

Dynamic Assembly into Macromolecular Structures (Cytoophidia)

CTP synthetase enzymes can polymerize into micron-scale filaments called cytoophidia (from the Greek cyto for cell and ophidia for snakes). wikipedia.orgspandidos-publications.com This assembly is a dynamic process, responsive to cellular metabolic states. mdpi.com In the absence of its substrates, ATP and UTP, CTPS typically exists as an inactive monomer or dimer. nih.gov The binding of substrates promotes the formation of an active tetramer, which is the basic building block for filament assembly. nih.govnih.gov The product, CTP, can also induce tetramerization and, in some species, promote the formation of filaments. nih.govelifesciences.org These structures can form in both the cytoplasm and the nucleus of eukaryotic cells. researchgate.net

Evolutionary Conservation of Filament Formation Across Organisms

The ability of CTP synthetase to form cytoophidia is a remarkably conserved phenomenon, observed across all three domains of life. researchgate.net These structures have been identified in bacteria (Escherichia coli, Caulobacter crescentus), archaea, and a wide range of eukaryotes, including yeast (Saccharomyces cerevisiae), fruit flies (Drosophila melanogaster), plants, zebrafish, and human cells. wikipedia.orgspandidos-publications.comelifesciences.orgresearchgate.net The deep evolutionary conservation of this behavior suggests it serves a fundamental and important role in cellular regulation and metabolic programming. spandidos-publications.comnih.gov While the ability to form filaments is conserved, the specific interfaces used for polymerization and the resulting impact on enzyme activity can differ between prokaryotes and eukaryotes. nih.gov

Functional Implications of Filamentation on Enzyme Activity

The functional consequence of CTP synthetase filamentation is a novel mode of enzyme regulation, though its specific effect on activity varies between species. wikipedia.orgmdpi.com

In prokaryotes like E. coli and in budding yeast, the assembly of CTPS into large-scale filaments serves to inhibit its enzymatic activity. elifesciences.orgprinceton.edunih.gov In this model, the product CTP induces the polymerization of the enzyme into a conformationally restricted and inactive or less active state. elifesciences.orgprinceton.edu This acts as a feedback inhibition mechanism, allowing the cell to store the enzyme and downregulate CTP production when the product is abundant. princeton.eduelifesciences.org The filaments can then be rapidly disassembled to release active enzyme when substrate levels rise. elifesciences.orgnih.gov

In contrast, studies on human CTPS1 and in Drosophila suggest that filamentation can be associated with increased or sustained enzyme activity. nih.govnih.gov The cryo-EM structure of human CTPS1 filaments revealed that they stabilize an active, substrate-bound conformation of the enzyme. nih.gov In Drosophila, catalytically active CTPS is found within the filaments, and proper filament assembly appears to promote CTP synthesis, which is required during periods of intense RNA production and cell growth. embopress.orgnih.gov This challenges the assumption that metabolic filaments are universally inactive storage forms of enzymes. nih.gov

| Organism | Effect of Filamentation on CTPS Activity | Primary Inducer of Filamentation |

| E. coli | Inhibition | Product (CTP) |

| S. cerevisiae | Inhibition | Substrate depletion / CTP |

| Drosophila | Activation / Active State | Associated with high metabolic demand |

| Human (hCTPS1) | Activation | Substrates (ATP/UTP) |

Regulation of Assembly/Disassembly by Nutrient Stress

The assembly of metabolic enzymes into higher-order structures is often a response to cellular stress, including nutrient deprivation. In eukaryotes, CTPS filaments have been observed to assemble in response to such stress conditions. nih.gov For example, in budding yeast, starvation leads to cytoplasmic acidification, which in turn triggers the assembly of CTPS and other metabolic enzymes into filaments. nih.gov This response is thought to be a mechanism for managing metabolic flux and potentially storing enzymes in a protected state during periods of low metabolic activity. nih.gov The ability to rapidly disassemble these filaments allows for a quick resumption of enzymatic activity when nutrient conditions improve.

Role in Spatial Distribution of Cytosine-Dependent Intermediary Metabolism

The formation of CTPS filaments, or cytoophidia, serves to spatially organize the machinery of CTP synthesis within the cell. nih.gov In the bacterium Caulobacter crescentus, CTPS filaments are dynamically localized along the inner curvature of the cell, where they also play a structural role in defining cell shape, independent of their enzymatic activity. nih.govresearchgate.net This compartmentalization of a key metabolic enzyme suggests that filament formation can create localized hubs of metabolic activity, potentially channeling substrates and products more efficiently and preventing unwanted cross-talk with other metabolic pathways. By concentrating the enzyme in specific subcellular locations, the cell can exert tighter control over cytosine-dependent intermediary metabolism.

Co-localization with Other Metabolic and Signaling Enzymes

CTPS filaments have been observed to co-localize with other enzymes involved in related metabolic pathways, suggesting the formation of larger, multi-enzyme complexes. nih.gov In human cells, CTPS has been shown to co-localize with inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of purine nucleotides. tandfonline.com Similarly, in yeast, the CTPS isoform Ura7 co-localizes with other metabolic filaments. nih.gov This co-localization points to a higher level of metabolic organization, where sequential enzymes in a pathway are physically associated. Such "metabolons" or "purinosomes" could enhance metabolic efficiency by facilitating substrate channeling and coordinating the regulation of different but interconnected biosynthetic pathways. tandfonline.com

Nuclear Cytoophidia Formation and Compartmentation

Recent discoveries have revealed that CTP synthetase can polymerize into micron-scale filamentous structures termed cytoophidia, a phenomenon observed across prokaryotes and eukaryotes, including humans. researchgate.netcytoophidia.com Initially identified in the cytoplasm, these structures have also been found within the nucleus, adding another layer to the spatial regulation of CTP metabolism. researchgate.netnih.gov The formation of nuclear cytoophidia represents a dynamic mode of enzyme compartmentation, segregating a pool of CTP synthetase from the nucleoplasm. cytoophidia.com

Both cytoplasmic (C-cytoophidia) and nuclear cytoophidia (N-cytoophidia) are influenced by cellular metabolic states. researchgate.net Studies have shown that conditions such as glutamine deprivation or treatment with glutamine analogs can promote the formation of both types of cytoophidia. researchgate.netnih.gov This suggests that the assembly of these structures is a regulated response to metabolic cues that signal a decrease in the precursors required for CTP synthesis.

While both are composed of CTP synthetase, nuclear and cytoplasmic cytoophidia exhibit distinct morphological characteristics. N-cytoophidia are generally observed to be shorter and thinner than their cytoplasmic counterparts. researchgate.netnih.gov In human cells, both CTP synthase 1 (CTPS1) and CTP synthase 2 (CTPS2) isoforms are capable of forming these filamentous structures in both cellular compartments. researchgate.net

The formation of cytoophidia is closely linked to the enzymatic activity of CTP synthetase. The active form of the enzyme is a tetramer, while the inactive form is a dimer. nih.gov Evidence suggests that the destabilization of the active tetrameric form promotes filament formation, indicating that cytoophidia may be composed of inactive CTP synthetase dimers. nih.govelsevierpure.com This sequestration of inactive enzyme into polymers provides a mechanism to rapidly modulate the available pool of active CTP synthetase in response to cellular needs.

Live-cell imaging has provided insights into the dynamic nature of these structures. Both nuclear and cytoplasmic cytoophidia can undergo fusion events, where smaller filaments merge to form larger ones. researchgate.netnih.gov This dynamic behavior underscores their role as responsive cellular compartments. The existence of CTP synthetase in both the cytoplasm and the nucleus, and its ability to form cytoophidia in both locations, highlights the intricate compartmentalization strategies cells employ to regulate metabolic pathways. researchgate.net

Table 1: Comparison of Nuclear and Cytoplasmic Cytoophidia

| Feature | Nuclear Cytoophidia (N-cytoophidia) | Cytoplasmic Cytoophidia (C-cytoophidia) |

|---|---|---|

| Location | Nucleus | Cytoplasm |

| Morphology | Generally shorter and thinner researchgate.netnih.gov | Can be longer and thicker researchgate.netnih.gov |

| Inducers | Glutamine deprivation, glutamine analogs researchgate.netnih.gov | Glutamine deprivation, glutamine analogs researchgate.netnih.gov |

| Dynamics | Undergo fusion researchgate.netnih.gov | Undergo fusion researchgate.netnih.gov |

| Composition | CTP synthase 1 and 2 (in mammals) researchgate.net | CTP synthase 1 and 2 (in mammals) researchgate.net |

Interplay and Coordination of Ctp with Other Metabolic Pathways

Role as a General Coordinator of Cellular Metabolism

Regulation of Nucleotide Pool Homeostasis (Purine and Pyrimidine (B1678525) Balance)

A crucial function of CTP is the maintenance of a balanced pool of purine and pyrimidine nucleotides, which is essential for the fidelity of DNA and RNA synthesis. kenyon.educreative-proteomics.com CTP, along with other nucleotides, allosterically regulates key enzymes in nucleotide biosynthesis to ensure that the production of purines and pyrimidines is coordinated. youtube.comaklectures.com

One of the most well-understood examples of this regulation is the feedback inhibition of aspartate transcarbamoylase (ATCase), the enzyme that catalyzes the committed step in pyrimidine biosynthesis. wikipedia.orgyoutube.com CTP acts as an allosteric inhibitor of ATCase, signaling that the pyrimidine pool is sufficient and thus downregulating its own synthesis. youtube.comaklectures.com Conversely, the purine nucleotide ATP acts as an allosteric activator of ATCase. kenyon.eduaklectures.com This reciprocal regulation ensures that when purine levels are high, pyrimidine synthesis is stimulated to maintain a balanced ratio of the two types of nucleotides. youtube.com

Furthermore, CTP synthetase, the enzyme that converts UTP to CTP, is also subject to feedback inhibition by CTP itself. ontosight.aicreative-proteomics.comyoutube.com This ensures that the levels of CTP are tightly controlled. The interplay between CTP and other nucleotides in regulating these key enzymes is a prime example of how cellular metabolism is finely tuned to maintain homeostasis.

Links to Carbohydrate Metabolism (e.g., Uridine (B1682114) Diphosphate Glucose)

Additionally, CTP is a substrate for glucose-1-phosphate cytidylyltransferase, which catalyzes the formation of CDP-glucose from CTP and glucose-1-phosphate. wikipedia.org CDP-glucose is a precursor for the synthesis of various other molecules, further highlighting the connection between CTP and carbohydrate metabolism.

Interactions with Other Key Enzymes (e.g., ATCase, Inosine Monophosphate Dehydrogenase (IMPDH))

As previously mentioned, CTP's interaction with Aspartate Transcarbamoylase (ATCase) is a classic example of allosteric regulation. CTP binds to the regulatory subunits of ATCase, stabilizing the less active "tense" (T) state of the enzyme, thereby inhibiting its activity. aklectures.comwikipedia.org Interestingly, UTP can act as a synergistic inhibitor with CTP, leading to a more potent inhibition of ATCase than CTP alone. nih.gov This synergistic inhibition by both CTP and UTP provides a more robust mechanism for controlling pyrimidine biosynthesis. nih.gov

| Regulatory Molecule | Effect on ATCase Activity | Mechanism |

| CTP | Inhibition | Allosteric; stabilizes the T-state |

| ATP | Activation | Allosteric; stabilizes the R-state |

| UTP | Synergistic Inhibition (with CTP) | Enhances CTP's inhibitory effect |

CTP also has a complex relationship with Inosine Monophosphate Dehydrogenase (IMPDH) , the rate-limiting enzyme in the de novo synthesis of guanine nucleotides (a purine). nih.govnih.gov Both CTP synthase (CTPS) and IMPDH can form filamentous structures within the cell known as cytoophidia. nih.govnih.govnih.gov Studies have shown that these two enzymes can colocalize within these structures, suggesting a coordinated regulation of purine and pyrimidine synthesis. nih.govplos.org The formation of these structures is thought to be a mechanism for regulating enzyme activity and sequestering enzymes when not needed. nih.gov The interaction between CTPS and IMPDH within these filaments points to a higher level of organization and coordination in nucleotide metabolism. nih.govnih.gov

Research Methodologies for Ctp and Ctps Analysis

CTP Detection and Quantification Techniques

The precise measurement of intracellular CTP pools is essential for studying nucleotide metabolism and its role in cellular functions. Several powerful analytical techniques are employed for the selective and sensitive quantification of CTP.

Mass spectrometry (MS) has become an indispensable tool for the analysis of nucleotides due to its high sensitivity and specificity. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like CTP. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which can then be analyzed by the mass spectrometer.

Tandem mass spectrometry (MS/MS or MS²) further enhances the specificity of detection. wikipedia.org In this technique, ions of a specific mass-to-charge ratio (precursor ions) are selected in the first mass analyzer, fragmented through processes like collision-induced dissociation, and the resulting fragment ions (product ions) are then analyzed in a second mass analyzer. wikipedia.org This process allows for highly selective detection and quantification, even in complex biological matrices. nih.gov For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to measure CTPS activity by quantifying the CTP produced in cell lysates, using a stable isotope-labeled CTP as an internal standard for accuracy. nih.gov This method demonstrated linearity in CTP determination up to 451 μmol/L. nih.gov

| Parameter | Value |

| Linearity of CTP determination | up to 451 μmol/L |

| Accuracy | within 15% tolerance range |

This table summarizes the performance characteristics of an LC-MS/MS method for CTP quantification.

Liquid chromatography (LC) is a fundamental technique for separating components of a mixture. For highly charged molecules like CTP, specific types of chromatography are required.

Anion-Exchange Chromatography (AEX) separates molecules based on their net negative charge. iajps.comyoutube.com The stationary phase in the chromatography column contains positively charged functional groups that interact with the negatively charged phosphate (B84403) groups of CTP. A gradient of increasing salt concentration is then used to elute the bound molecules, with more highly charged species eluting at higher salt concentrations. AEX has been successfully used for the separation and quantification of various nucleotides. nih.gov

Ion-Pairing Chromatography (IPC) is a form of reversed-phase chromatography that allows for the separation of ionic compounds on a hydrophobic stationary phase. nottingham.ac.ukresearchgate.net An ion-pairing reagent, typically a quaternary ammonium salt, is added to the mobile phase. This reagent forms a neutral ion pair with the charged analyte (CTP), which can then be retained and separated by the nonpolar stationary phase. researchgate.net An optimized ion-pair LC-MS/MS method using triethylamine (TEA) and hexafluoroisopropanol (HFIP) as ion-pair reagents has been validated for the simultaneous determination of eight nucleoside triphosphates, including CTP. nih.govnih.gov This method demonstrated a lower limit of quantitation for CTP at 0.5 nM. nih.gov

| Chromatographic Technique | Principle of Separation | Application for CTP |

| Anion-Exchange Chromatography | Separation based on net negative charge. | Quantification of CTP and other nucleotides. |

| Ion-Pairing Chromatography | Formation of a neutral ion pair with an ion-pairing reagent for separation on a reversed-phase column. | Simultaneous determination of multiple nucleoside triphosphates, including CTP. |

This table provides a comparison of two liquid chromatography techniques used for CTP analysis.

Enzymatic assays offer a functional approach to CTP quantification. A robust microplate assay based on the real-time detection of the Broccoli RNA aptamer during in vitro transcription has been developed to quantify all 12 canonical ribonucleotides, including CTP. oup.combiorxiv.orgbiorxiv.org This method utilizes bacteriophage T7 and SP6 RNA polymerases and specific oligonucleotide templates that encode the Broccoli aptamer. oup.combiorxiv.orgbiorxiv.org In the presence of the ribonucleotides, the polymerase synthesizes the aptamer RNA, which then binds to a fluorogenic dye, leading to a detectable increase in fluorescence in real-time. oup.combiorxiv.orgbiorxiv.org The rate of fluorescence increase is proportional to the concentration of the limiting nucleotide, in this case, CTP. This assay provides a chromatography-free method for quantifying ribonucleoside phosphates in biological samples. oup.com

CTPS Activity Measurement Methods

CTP synthetase (CTPS) catalyzes the final step in the de novo synthesis of CTP from Uridine-5'-triphosphate (UTP). nih.govnih.gov Measuring its activity is key to understanding pyrimidine (B1678525) metabolism and its regulation.

A straightforward method for measuring CTPS activity involves the spectrophotometric detection of CTP formation. This assay is based on the difference in the molar extinction coefficients of UTP and CTP at a specific wavelength. The conversion of UTP to CTP can be monitored by measuring the increase in absorbance at 291 nm. biorxiv.orgbiorxiv.org This method allows for the determination of enzyme kinetics, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). For example, in one study, the UTP-dependent CTPS activity was determined by measuring the conversion of UTP to CTP through the increase in absorbance at 291 nm, where UTP and CTP have extinction coefficients of 182 and 1520 M⁻¹ cm⁻¹, respectively. biorxiv.org

| Nucleotide | Molar Extinction Coefficient at 291 nm (M⁻¹ cm⁻¹) |

| UTP | 182 |

| CTP | 1520 |

This table shows the molar extinction coefficients of UTP and CTP at 291 nm, which forms the basis for the spectrophotometric assay of CTPS activity.

A more sensitive and specific method for measuring CTPS activity involves the direct quantification of the product, CTP, using chromatographic techniques coupled with mass spectrometry. As described previously, LC-MS/MS can be used to measure the amount of CTP produced in an enzymatic reaction. nih.gov This method allows for the characterization of the kinetic parameters Vmax and Km of CTPS. nih.gov In studies of human peripheral blood mononuclear cells (PBMCs), this technique was used to determine the kinetic parameters for CTPS in both resting and activated cells. nih.gov

| Cell State | Km for UTP (μmol/L) | Vmax (pmol/min) |

| Resting PBMCs | 280 ± 310 | 83 ± 20 |

| Activated PBMCs | 230 ± 280 | 379 ± 90 |

This table presents the kinetic parameters of CTPS in human lymphocytes as determined by LC-MS/MS, illustrating the difference in enzyme activity between resting and activated states.

Assays Using Radiolabeled UTP Incorporation

A fundamental method for quantifying the enzymatic activity of CTP synthase involves tracking the conversion of its substrate, Uridine-5'-triphosphate (UTP), into CTP. Assays utilizing radiolabeled UTP provide a highly sensitive means to measure this catalytic process. The principle of this assay is based on the incorporation of a radioactive isotope, typically tritium ([³H]) or carbon-14 ([¹⁴C]), into the UTP molecule. When this radiolabeled UTP is incubated with CTP synthase and the other necessary substrates (ATP and an amino group donor like glutamine), the enzyme facilitates its conversion to radiolabeled CTP.

The reaction mixture is allowed to proceed for a defined period, after which the reaction is terminated. The separation of the product, CTP, from the substrate, UTP, is then achieved using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity associated with the separated CTP is then quantified using a scintillation counter. The amount of radioactivity detected is directly proportional to the amount of CTP synthesized, thus providing a measure of the CTP synthase activity. This method offers high sensitivity and is particularly useful for studying enzyme kinetics and the effects of inhibitors or activators on enzyme function. For instance, studies on Trypanosoma brucei have utilized [³H]uracil, which is incorporated into the intracellular UTP pool, to follow its subsequent conversion to CTP, demonstrating the utility of radiolabeling in tracking this metabolic pathway. researchgate.net

Structural Biology Approaches

Understanding the three-dimensional structure of CTP synthase is crucial for deciphering its mechanism of action and regulation. Several high-resolution structural biology techniques have been employed to visualize the enzyme and its various functional states.

Cryo-Electron Microscopy (Cryo-EM) for Protein and Filament Structures

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for determining the structure of large protein complexes and dynamic assemblies, such as the filamentous structures formed by CTP synthase. scispace.com This technique has been instrumental in revealing the molecular mechanisms behind the assembly of CTP synthase filaments, which are observed in various organisms from bacteria to humans and are linked to the regulation of the enzyme's activity. escholarship.org

Cryo-EM studies on yeast CTP synthase have shown that the enzyme assembles into filaments in response to environmental cues like cytoplasmic acidification during starvation. life-science-alliance.orgnih.govnih.gov These studies have provided high-resolution structures of the filaments, revealing a pH-sensitive assembly mechanism and showing that the filaments stabilize an inactive state of the enzyme. life-science-alliance.orgnih.govnih.gov In contrast, Cryo-EM structures of human CTP synthase filaments have revealed that filamentation can actually increase catalytic activity, highlighting species-specific differences in regulation. The structure of the human CTP synthase filament represents the first full-length structure of the human enzyme and has unveiled a novel active conformation.

Table 1: Cryo-EM Studies of CTP Synthase Filaments

| Organism | Condition for Filament Assembly | Effect of Filamentation on Activity | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae (yeast) | Cytoplasmic acidification (starvation) | Stabilizes an inactive state | life-science-alliance.orgnih.govnih.gov |

X-ray Crystallography

X-ray crystallography has been a cornerstone in the structural analysis of CTP synthase, providing the first atomic-resolution views of the enzyme. This technique has been successfully applied to CTP synthase from various organisms, including Escherichia coli and humans. nih.gov The crystal structures have been instrumental in identifying the binding sites for the substrates ATP and UTP, as well as the allosteric regulator GTP and the product inhibitor CTP. nih.govwikipedia.org

Crystallographic studies of the synthetase domain of human CTP synthase revealed a homotetrameric structure where each active site is formed by three different subunits. nih.gov The binding of sulfate ions in the active sites mimicked the positions of the phosphate groups of ATP and UTP, providing crucial insights into the catalytic mechanism. nih.gov These high-resolution structures serve as a basis for understanding the structure-function relationships of the enzyme and for the structure-based design of specific inhibitors. nih.gov

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques provide the means to manipulate the gene encoding CTP synthase, allowing for a detailed investigation of the roles of specific amino acid residues in the enzyme's function.

Site-Directed Mutagenesis for Structure-Function Analysis

Site-directed mutagenesis is a powerful technique used to introduce specific changes to the DNA sequence of the CTP synthase gene, resulting in corresponding changes to the amino acid sequence of the protein. This approach allows researchers to systematically probe the function of individual amino acids. By mutating residues in the active site, substrate-binding pockets, or at the interfaces between subunits, it is possible to assess their importance for catalysis, substrate affinity, allosteric regulation, and oligomerization.

For example, site-directed mutagenesis studies on E. coli CTP synthase have been used to investigate the roles of conserved glycine residues within the UTP- and CTP-binding sites. These studies have shown that specific mutations can lead to a loss of enzyme activity and impair the nucleotide-dependent formation of the active tetramer. Such experiments are crucial for validating the functional roles of residues identified through structural studies and for providing a deeper understanding of the enzyme's mechanism.

Table 2: Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Cytidine-5'-triphosphoric acid sodium salt | CTP |

| Uridine-5'-triphosphate | UTP |

| Adenosine-5'-triphosphate | ATP |

| Guanosine-5'-triphosphate | GTP |

| Glutamine | |

| [³H]uracil |

In Vivo Metabolic Labeling Studies

In vivo metabolic labeling is a powerful technique used to trace the metabolic fate of molecules within a living organism. This methodology is crucial for understanding the dynamics of CTP synthesis and utilization in a physiological context. These studies typically involve the administration of a stable isotope-labeled precursor, which is then incorporated into downstream metabolites, including CTP.

The selection of the labeled nutrient is dependent on the specific metabolic pathway under investigation. For instance, to study the de novo pyrimidine synthesis pathway that produces CTP, fully labeled carbon sources like U-¹³C-glucose can be used. nih.gov The labeled glucose enters central carbon metabolism, and the isotopic enrichment can be traced through various intermediates to the pyrimidine ring of UTP and subsequently CTP. This allows researchers to measure the activity of pathways like glycolysis, the pentose phosphate pathway, and the TCA cycle, which provide the building blocks for nucleotide synthesis. nih.gov

One application of this technique is in cancer research, where metabolic pathways are often reprogrammed. For example, in vivo labeling with U-¹³C-glucose in human lung cancers revealed increased activity of pyruvate carboxylase in tumor tissue, an enzyme involved in providing precursors for nucleotide synthesis. nih.gov By tracking the incorporation of ¹³C into metabolites, researchers can elucidate how cancer cells sustain the high demand for nucleotides like CTP required for rapid proliferation. nih.govresearchgate.net

Methodologies for in vivo tracing involve several key steps, including the administration of the isotopic tracer (often via injection), followed by a period of uptake and metabolism. researchgate.net Subsequently, tissues are harvested, and metabolites are extracted for analysis by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to determine the extent and position of isotope incorporation. These data provide a dynamic snapshot of metabolic fluxes through the CTP synthesis pathway. nih.gov

Another advanced approach involves the metabolic labeling of specific cell types in vivo. This can be achieved by using transgenic models that express a mutant enzyme, such as methionyl-tRNA synthetase (MetRS*), in a cell-type-specific manner. researchgate.net While this specific example is for protein labeling, the principle could be adapted to study nucleotide metabolism by targeting enzymes in the pyrimidine synthesis pathway, allowing for the investigation of CTP metabolism in specific cell populations within a complex tissue. researchgate.net

Gene Expression and Transcriptional Analysis

Analyzing the gene expression of CTP synthases (CTPS) is fundamental to understanding the regulation of CTP production. In humans, there are two CTP synthase enzymes, CTPS1 and CTPS2, which catalyze the final, rate-limiting step in the de novo synthesis of CTP from UTP. wikipedia.orgwikipedia.org While they are structurally similar, they have differential roles in cellular processes, particularly proliferation. life-science-alliance.orgnih.gov

A primary technique for analyzing the expression of CTPS1 and CTPS2 is quantitative reverse transcription PCR (qRT-PCR). This method involves isolating total RNA from cells or tissues, reverse transcribing it into complementary DNA (cDNA), and then using the cDNA as a template for PCR with specific primers and probes for each gene. life-science-alliance.orgnih.govbiorxiv.org This allows for the precise quantification of mRNA levels, providing insight into the transcriptional regulation of CTP synthesis.

Studies have shown that both CTPS1 and CTPS2 are expressed in all tissues, but their relative levels can vary significantly. life-science-alliance.orgnih.gov CTP synthase activity is generally low in normal, quiescent tissues but is elevated in proliferating tissues, such as in cancer cells, to meet the increased demand for CTP for DNA and RNA synthesis. life-science-alliance.orgnih.gov For example, analysis of public databases containing over 1,000 cancer cell lines has confirmed that cell growth is highly dependent on CTPS1 expression. nih.gov Furthermore, CTPS1 expression is upregulated in T lymphocytes upon stimulation, which is necessary for their expansion during an immune response. nih.gov

Table 1: Methodologies for Gene Expression and Transcriptional Analysis of CTPS.

Transgenic Expression of Enzyme Mutants for Functional Elucidation